1-Benzenesulfonyl-1H-indole-7-boronic acid

Description

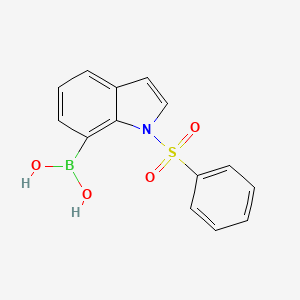

Structure

2D Structure

Properties

IUPAC Name |

[1-(benzenesulfonyl)indol-7-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBMQFFUJSTNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674266 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-56-1 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids, including 1-benzenesulfonyl-1h-indole-7-boronic acid, are often used in suzuki-miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation. This process involves the transfer of the boronic acid group from boron to a transition metal, typically palladium. The resulting organopalladium complex can then undergo a coupling reaction with an electrophile to form a new carbon-carbon bond.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound affects the biochemical pathways related to carbon-carbon bond formation. The downstream effects of this reaction can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, which can have various biological effects depending on their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the reaction environment can affect the stability of the boronic acid group. Additionally, the presence of certain transition metals, particularly palladium, is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions.

Biological Activity

1-Benzenesulfonyl-1H-indole-7-boronic acid (CAS No. 1256358-56-1) is a boronic acid derivative notable for its unique structural features, combining a benzenesulfonyl group with an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 301.13 g/mol. Its structure is characterized by the presence of a boron atom bonded to a hydroxyl group, typical of boronic acids, which allows for interactions with various biological targets.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the viability of cancer cells while maintaining the viability of healthy cells:

| Compound | Concentration | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 µM | 33 | 71 |

| B7 | 5 µM | 44 | 95 |

These findings suggest that the compound selectively targets cancer cells, making it a promising candidate for further development in cancer therapeutics .

The mechanism through which this compound exerts its biological effects likely involves its ability to participate in covalent bonding with target proteins, leading to the inhibition of key enzymes involved in cancer cell proliferation and survival. The indole ring system is known for its role in various biologically active molecules, which may contribute to the compound's efficacy .

Antimicrobial Activity

In addition to its anticancer properties, studies have explored the antimicrobial activity of boronic compounds, including this compound. The compound has been evaluated against various microorganisms, showing notable inhibition zones:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 9 |

| Methicillin-resistant S. aureus (MRSA) | 11 |

| Candida albicans | 8 |

These results indicate that the compound possesses broad-spectrum antimicrobial activity, further enhancing its potential applications in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the biological activities of boronic acids similar to this compound. For instance:

- Cytotoxicity Studies : Research demonstrated that boronic compounds like B5 and B7 significantly reduced cancer cell viability while preserving healthy cell function. These compounds were tested on prostate cancer cell lines, showing a marked decrease in cell viability compared to untreated controls .

- Antioxidant Properties : Additional investigations into related boronic compounds revealed significant antioxidant activities, suggesting that these compounds could also play a role in mitigating oxidative stress within biological systems .

Scientific Research Applications

Anticancer Activity

Boronic acids, including 1-benzenesulfonyl-1H-indole-7-boronic acid, have been investigated for their anticancer properties. Research indicates that boronic acid derivatives can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, the FDA-approved drug bortezomib, a boronic acid derivative, has shown significant efficacy in treating multiple myeloma by inducing apoptosis in cancer cells . The incorporation of the indole moiety in this compound may enhance its selectivity and potency against specific cancer types through improved binding to target proteins involved in tumor progression.

Enzyme Inhibition

The compound has also been explored as a potential inhibitor of various enzymes, particularly kinases. Kinase inhibitors are vital in cancer therapy as they modulate signaling pathways that regulate cell proliferation and survival. Studies have demonstrated that indole-based boronic acids can bind effectively to the ATP-binding site of kinases, thereby inhibiting their activity . This mechanism is critical for the development of targeted cancer therapies.

Cross-Coupling Reactions

One of the most significant applications of this compound lies in its role as a reactant in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids . The ability to form complex organic molecules with high efficiency makes this compound valuable in synthetic organic chemistry.

Building Block for Drug Development

The versatility of boronic acids as building blocks in drug synthesis is well-documented. The introduction of the sulfonyl and indole groups enhances the pharmacokinetic properties of compounds, making them more suitable for therapeutic applications . this compound can serve as a precursor for synthesizing more complex molecules with potential bioactivity.

Kinase Inhibitor Development

A study focusing on the design and synthesis of azaindole derivatives demonstrated the successful use of boronic acids in developing selective kinase inhibitors . The research highlighted how modifications to the indole structure could lead to compounds with improved selectivity and potency against specific kinases involved in cancer.

Antiviral Activity

Recent investigations into boronic acids have also revealed their potential antiviral properties. For example, certain derivatives have shown effectiveness against viral proteases, which are crucial for viral replication . The structural features of this compound may contribute to its ability to inhibit these enzymes.

Data Table: Summary of Applications

Comparison with Similar Compounds

Positional Isomers: 4-Boronic Acid vs. 7-Boronic Acid

The most direct comparison is with its positional isomer, 1-benzenesulfonyl-1H-indole-4-boronic acid (CAS 1256358-5-0, SC-04971). Key differences include:

Functional Group Variations: Boronic Acid vs. Carboxylic Acid

Indole derivatives with carboxylic acid substituents, such as 1-methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid (5af), highlight functional group-driven differences:

Carboxylic acid derivatives are often used in metal-catalyzed C–H activation reactions, whereas boronic acids serve as nucleophilic partners in cross-couplings.

Core Structure Modifications: Indole vs. Indazole

3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride (8) represents a core structure variation:

Indazole derivatives often exhibit enhanced metabolic stability compared to indoles, making them more prevalent in drug discovery.

Data Tables

Preparation Methods

One-Pot Bis-Borylation and Proteodeborylation Sequence

A notable method for accessing C7-borylated indoles, including benzenesulfonyl-protected derivatives, involves a bis-borylation followed by selective proteodeborylation at the C2 position, leaving the C7 position borylated. This method was developed to improve operational simplicity and yield.

- The reaction is performed in tetrahydrofuran (THF) at 60 °C using an iridium catalyst system with bis(pinacolato)diboron (HBPin).

- After bis-borylation, the mixture is cooled to 0 °C, dichloromethane and trifluoroacetic acid are added to selectively remove the C2 boronate.

- The reaction is then warmed to room temperature and stirred for several hours.

- The product is isolated by silica gel chromatography.

| Substrate | Yield of C7-borylated product |

|---|---|

| 3-methylindole | 53% |

| L-tryptophan methyl ester methyl carbamate | 84% |

This method offers a one-pot, one-step access to C7-borylated indole derivatives, which can be adapted to N-benzenesulfonyl indoles with potential optimization.

Lithiation and Boronation Approach

Another classical approach involves:

- Lithiation of 3-bromo-1-(phenylsulfonyl)indole with tert-butyllithium at low temperature (-90 °C).

- Quenching the lithiated intermediate with boron reagents such as dimethylborate.

- Hydrolysis and oxidation to afford the boronic acid.

This method, though more stepwise and requiring cryogenic conditions, has been used to prepare 1-(phenylsulfonyl)indol-3-ylboronic acid derivatives with moderate yields (~47% for the boronic acid intermediate) before further oxidation steps.

Oxidation and Purification

Post-borylation, the boronic ester intermediates are typically hydrolyzed to the boronic acid form by acidic workup. Oxidation steps using hydrogen peroxide may be applied to ensure full conversion to the boronic acid.

Purification is commonly achieved by:

- Extraction with organic solvents (e.g., methylene chloride).

- Washing with water and brine.

- Drying over magnesium sulfate.

- Silica gel chromatography.

The final boronic acid often precipitates upon trituration with chloroform or ether, facilitating isolation as a white powder.

Alternative Boron Reagents and Mechanistic Insights

Research has also explored the use of organoboranes such as diisopropylaminoborane derivatives prepared from lithium diisopropylaminoborohydride and trimethylsilyl chloride. These reagents react with Grignard reagents to form organodiisopropylaminoboranes, which can serve as boron sources for aromatic borylation under mild conditions. Although this method is more general for borane preparation, it provides insight into alternative pathways for preparing boron-functionalized indole derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-pot bis-borylation/proteodeborylation | Iridium catalyst, HBPin, THF, 60 °C, TFA quench | 53-84 | Operationally simple, one-pot | Requires catalyst optimization |

| Lithiation and boronation | t-BuLi, dimethylborate, -90 °C, oxidation with H2O2 | ~47 | Direct, well-established | Cryogenic, multi-step |

| Organodiisopropylaminoborane route | Lithium diisopropylaminoborohydride, Grignard reagents | N/A | Mild conditions, versatile | Indirect for indole boronic acid |

Q & A

Q. What protocols ensure environmentally safe disposal of this compound waste?

- Methodological Answer : Neutralize boronic acid residues with aqueous bases (e.g., NaOH) to form water-soluble borates. Collaborate with licensed waste management services for incineration or chemical degradation. Follow guidelines from the National Institute of Standards and Technology (NIST) for ecological risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.